molecular formula C14H10ClFO3 B6406611 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% CAS No. 1261927-74-5

2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6406611
CAS RN: 1261927-74-5
M. Wt: 280.68 g/mol
InChI Key: OAKVATTYHTULCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid (2-CMPFBA) is an organic compound belonging to the class of aromatic compounds known as phenylacetic acids. It is a white crystalline solid with a molecular weight of 243.57 g/mol. It is soluble in water, ethanol, and methanol and is slightly soluble in acetone. It is widely used as a reagent for the synthesis of various organic compounds and as an intermediate for the manufacture of pharmaceuticals and agrochemicals.

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% is widely used as a reagent in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of 2-chloro-5-methoxybenzoic acid (2-CMBA), which is an important intermediate in the manufacture of various drugs. In addition, 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% has been used in the synthesis of 2-chloro-5-methoxybenzyl alcohol (2-CMBAL), which is an important intermediate in the manufacture of various drugs.

Mechanism of Action

2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% is an aromatic compound that has an electron-withdrawing group (the fluorine atom) attached to the benzene ring. This electron-withdrawing group increases the acidity of the compound and makes it more reactive. This increased reactivity allows the compound to participate in various chemical reactions, such as nucleophilic substitution, electrophilic addition, and condensation reactions.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% has been found to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to reduced inflammation and pain. In addition, 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of various diseases, such as cancer and diabetes.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% is a relatively stable compound and is easy to handle in the laboratory. It is also a relatively inexpensive reagent, which makes it attractive for use in laboratory experiments. However, it is not very soluble in water, which can limit its use in some experiments. In addition, it is not very soluble in organic solvents, which can also limit its use in some experiments.

Future Directions

1. Exploring the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an inhibitor of other enzymes, such as phospholipases, proteases, and kinases.
2. Investigating the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an antioxidant and anti-inflammatory agent.
3. Studying the effects of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% on various cell types, such as cancer cells and immune cells.
4. Investigating the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an anticancer agent.
5. Evaluating the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an antiviral agent.
6. Examining the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an inhibitor of protein kinases.
7. Investigating the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as a potential treatment for neurological disorders.
8. Examining the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as a potential treatment for metabolic disorders.
9. Investigating the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an inhibitor of enzymes involved in drug metabolism.
10. Evaluating the potential of 2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% as an inhibitor of enzymes involved in the synthesis of fatty acids.

Synthesis Methods

2-(2-Chloro-5-methoxyphenyl)-6-fluorobenzoic acid, 95% can be synthesized from the reaction of 2-chloro-5-methoxyphenol and 6-fluorobenzoic anhydride in the presence of a suitable catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is carried out in an inert atmosphere, such as nitrogen, and is typically performed at a temperature of 150-180 °C. The reaction is complete in approximately 4 hours and yields a crude product which is then purified by recrystallization.

properties

IUPAC Name

2-(2-chloro-5-methoxyphenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-8-5-6-11(15)10(7-8)9-3-2-4-12(16)13(9)14(17)18/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAKVATTYHTULCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691024
Record name 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261927-74-5
Record name 2'-Chloro-3-fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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